
N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea
Overview
Description
N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a urea derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been suggested that it induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. It has also been found to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product obtained is high. It has also been found to exhibit significant activity against cancer cells and inflammatory mediators, making it a potential candidate for the development of new therapeutics. However, there are also some limitations to its use in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea. One direction is to further investigate its mechanism of action, particularly its effects on signaling pathways involved in cancer and inflammation. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in vivo.
Scientific Research Applications
N-(3-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied in scientific research for its potential use as a therapeutic agent. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer and leukemia. It has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(3-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c15-10-3-1-2-9(6-10)8-18-14(20)19-13-5-4-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHUVDUKKGAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-3-(4-chloro-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)
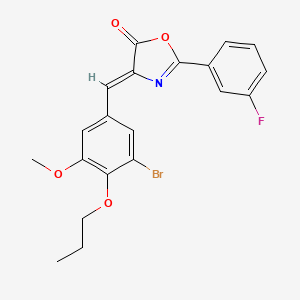
![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)
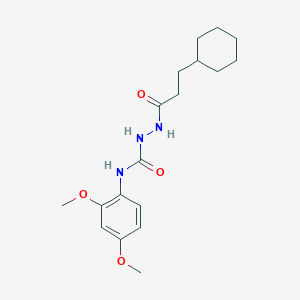
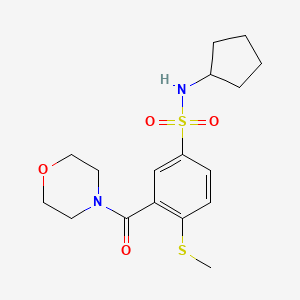


![3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)
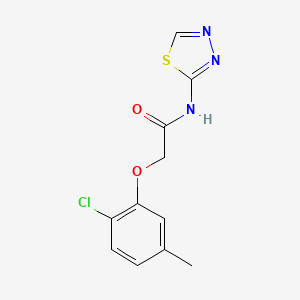
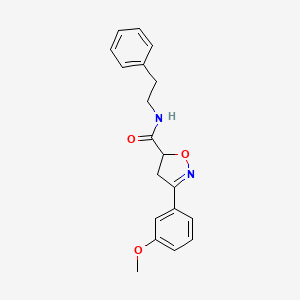
![1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)